REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[N:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])=[CH:10][CH:9]=2)=[N:6][CH:7]=1.C(O)C.[CH2:25](I)[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32].N12CCCC=C1CCCCN2>C1(C)C=CC=CC=1>[CH2:25]([O:1][C:2]1[CH:7]=[N:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])=[CH:10][CH:9]=2)=[N:4][CH:3]=1)[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32]
|
Name
|
5-hydroxy-2-(4-octylphenyl)pyrimidine
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OC=1C=NC(=NC1)C1=CC=C(C=C1)CCCCCCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)I
|
Name
|
diazabicyclo[5.4.0]undec-7-ene
|
Quantity
|
0.053 mol
|
Type
|
reactant
|
Smiles
|
N12NCCCCC2=CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by refluxing the mixture for 4 hours
|
Duration
|
4 h
|
Type
|
WASH
|
Details
|
sufficiently washing the solution with 2N-NaOH aqueous solution
|
Type
|
WASH
|
Details
|
further washing it with water
|
Type
|
DISTILLATION
|
Details
|
distilling off toluene
|
Type
|
CUSTOM
|
Details
|
recrystallizing the residue from methanol (75 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)OC=1C=NC(=NC1)C1=CC=C(C=C1)CCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: CALCULATEDPERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |